molecular formula C23H19FN6O3 B2789445 2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1172496-89-7

2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2789445
M. Wt: 446.442
InChI Key: ILFUKQXPWCLNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H19FN6O3 and its molecular weight is 446.442. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(benzo[d]isoxazol-3-yl)acetic acid, which is then converted to the second intermediate, 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-aminoethyl)acetamide). This intermediate is then coupled with 5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine to form the final product.

Starting Materials
2-nitrobenzaldehyde, acetic anhydride, sodium acetate, hydroxylamine hydrochloride, ethyl chloroacetate, 2-aminoethanol, 2-fluorobenzaldehyde, 4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one

Reaction
Step 1: Synthesis of 2-(benzo[d]isoxazol-3-yl)acetic acid, a. React 2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate to form 2-nitrobenzaldoxime, b. React 2-nitrobenzaldoxime with acetic anhydride to form 2-acetylamino-3-nitrobenzoic acid, c. Reduce 2-acetylamino-3-nitrobenzoic acid with sodium dithionite to form 2-(benzo[d]isoxazol-3-yl)acetic acid, Step 2: Synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-aminoethyl)acetamide), a. React 2-(benzo[d]isoxazol-3-yl)acetic acid with ethyl chloroacetate in the presence of sodium acetate to form ethyl 2-(benzo[d]isoxazol-3-yl)acetate, b. React ethyl 2-(benzo[d]isoxazol-3-yl)acetate with 2-aminoethanol to form 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-hydroxyethyl)acetamide), c. React 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-hydroxyethyl)acetamide) with acetic anhydride to form 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-acetoxyethyl)acetamide), d. Hydrolyze 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-acetoxyethyl)acetamide) with sodium hydroxide to form 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-aminoethyl)acetamide), Step 3: Coupling of 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-aminoethyl)acetamide) with 5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine, a. React 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-aminoethyl)acetamide) with 5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine in the presence of triethylamine and N,N-dimethylformamide to form the final product, 2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O3/c24-18-7-3-1-5-15(18)13-29-14-26-22-17(23(29)32)12-27-30(22)10-9-25-21(31)11-19-16-6-2-4-8-20(16)33-28-19/h1-8,12,14H,9-11,13H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFUKQXPWCLNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=NOC5=CC=CC=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

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